Methylarsonic acid
Overview
Description
Methylarsonic acid is an organoarsenic compound with the chemical formula CH₅AsO₃. It is a colorless, water-soluble solid that has been widely used as a herbicide and fungicide, particularly in the cultivation of cotton and rice . The compound is known for its ability to control grass weeds and other unwanted vegetation.
Mechanism of Action
Target of Action
Methylarsonic acid, also known as MAA, is an organoarsenic compound . It was widely used as a herbicide and fungicide, particularly in the cultivation of cotton and rice . The primary targets of this compound are grass weeds .
Mode of Action
This compound operates through a selective, contact action with some systemic properties . It is readily absorbed by leaves and translocates throughout the plant . At physiological pH, this compound converts to its conjugate bases, the methylarsonates . This conversion is a key part of its interaction with its targets.
Biochemical Pathways
The biomethylation of arsenic compounds is thought to start with the formation of methanearsonates . Trivalent arsenic compounds are methylated to give methanearsonate . S-Adenosylmethionine acts as the methyl donor . The methanearsonates are the precursors to cacodylates, again by the cycle of reduction (to methylarsonous acid) followed by a second methylation .
Result of Action
The result of this compound’s action is largely the demethylation to more toxic inorganic arsenite . This causes environmental problems . It’s important to note that like most arsenic compounds, this compound is highly toxic .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the soil samples commonly used on Florida golf courses were found to demethylate this compound to inorganic arsenite A mixed culture could carry out the complete process of reduction and demethylation . This demonstrates that the environment plays a significant role in the action of this compound.
Biochemical Analysis
Biochemical Properties
Methylarsonic acid plays a crucial role in biochemical reactions involving arsenic metabolism. It is formed through the methylation of inorganic arsenic compounds, a process that is mediated by the enzyme arsenite methyltransferase (AS3MT) using S-adenosylmethionine as the methyl donor . This compound interacts with various biomolecules, including enzymes and proteins involved in arsenic detoxification and metabolism. For instance, it can be further methylated to form dimethylarsinic acid, which is less toxic than its precursor . The interactions of this compound with these biomolecules are essential for reducing the toxicity of arsenic and facilitating its excretion from the body.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, this compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, which can result in altered energy production and cellular homeostasis . These effects highlight the potential cytotoxicity of this compound and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of protein function . This binding can result in the inhibition of key metabolic enzymes, such as those involved in the tricarboxylic acid cycle and oxidative phosphorylation . Additionally, this compound can induce the production of reactive oxygen species, which can cause oxidative damage to cellular components and further exacerbate its toxic effects . These molecular interactions are critical for understanding the toxicological properties of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under controlled laboratory conditions, but it can degrade over time, especially in the presence of microbial activity . The degradation of this compound can lead to the formation of more toxic arsenic species, such as inorganic arsenite, which can have long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can result in chronic toxicity and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can be metabolized and excreted with minimal toxic effects . At higher doses, this compound can cause significant toxicity, including oxidative stress, enzyme inhibition, and cellular damage . Animal studies have shown that high doses of this compound can lead to adverse effects such as liver and kidney damage, as well as neurological impairments . These findings underscore the importance of understanding the dosage-dependent effects of this compound to assess its safety and potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the methylation and demethylation of arsenic compounds. The primary metabolic pathway involves the methylation of inorganic arsenic to form this compound, which can then be further methylated to dimethylarsinic acid . This process is mediated by the enzyme arsenite methyltransferase and requires S-adenosylmethionine as a methyl donor . Additionally, this compound can undergo demethylation by microbial communities in the environment, leading to the formation of more toxic arsenic species . These metabolic pathways are essential for understanding the biotransformation and detoxification of arsenic in biological systems.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and distributed throughout the body via the bloodstream . Within cells, this compound can interact with binding proteins that facilitate its transport to specific cellular compartments . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters . Understanding the transport and distribution of this compound is crucial for assessing its bioavailability and potential toxic effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, and nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to specific organelles . The subcellular localization of this compound can affect its interactions with biomolecules and its overall toxicological properties . For example, the accumulation of this compound in mitochondria can lead to mitochondrial dysfunction and oxidative stress . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylarsonic acid can be synthesized through the reaction of arsenous acid with methyl iodide. : [ \text{As(OH)}_3 + \text{CH}_3\text{I} + \text{NaOH} \rightarrow \text{CH}_3\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Methylarsonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methylarsonates.
Reduction: It can be reduced to methylarsonous acid.
Substitution: The compound can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc in acidic conditions are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation: Methylarsonates.
Reduction: Methylarsonous acid.
Substitution: Various organoarsenic compounds depending on the nucleophile used.
Scientific Research Applications
Methylarsonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its toxicity and metabolism.
Medicine: Research is ongoing to explore its potential use in treating certain diseases, although its toxicity limits its therapeutic applications.
Industry: this compound is used in the production of herbicides and fungicides for agricultural purposes.
Comparison with Similar Compounds
- Cacodylic acid (dimethylarsinic acid)
- Arsenous acid
- Arsenic acid
Comparison: Methylarsonic acid is unique in its selective herbicidal action and its ability to be absorbed and translocated within plants. Compared to cacodylic acid, which has two methyl groups attached to the arsenic atom, this compound has only one, making it less toxic but also less effective in some applications. Arsenous acid and arsenic acid, on the other hand, are inorganic arsenic compounds with different chemical properties and applications .
Properties
IUPAC Name |
methylarsonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5AsO3/c1-2(3,4)5/h1H3,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPPRTNMGCREIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | METHYLARSONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
144-21-8 (di-hydrochloride salt), 20324-26-9 (mono-zinc salt), 2163-80-6 (mono-hydrochloride salt), 22969-24-0 (unspecified hydrochloride salt), 2321-53-1 (mono-ammonium salt), 33972-75-7 (unspecified iron salt), 35745-11-0 (unspecified ammonium.iron(3+) salt), 39159-83-6 (di-potassium salt), 5902-95-4 (calcium salt[2:1]), 63869-15-8 (di-mercury(1+) salt), 6423-72-9 (mono-calcium salt), 65513-69-1 (iron(2+) salt[3:2]) | |
Record name | Methylarsonic acid [ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4020903 | |
Record name | Methylarsonic acid | |
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Molecular Weight |
139.970 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic solid; [ICSC], Solid, WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |
Record name | Methanearsonic acid | |
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Record name | Methylarsonate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | METHYLARSONIC ACID | |
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Solubility |
Soluble in ethanol, In water, 2.56X10+5 mg/l @ 20 °C., Solubility in water: very good | |
Record name | METHANEARSONIC ACID | |
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Record name | METHYLARSONIC ACID | |
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Vapor Pressure |
0.00162 [mmHg], <7.5X10-8 mm Hg @ 25 °C | |
Record name | Methanearsonic acid | |
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Record name | METHANEARSONIC ACID | |
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Color/Form |
Monoclinic, spear-shaped plates from absolute alcohol, White, crystalline solid, LEAVES FROM ALCOHOL | |
CAS No. |
124-58-3 | |
Record name | Methylarsonic acid | |
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Record name | Methylarsonic acid [ISO] | |
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Record name | Methylarsonic acid | |
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Record name | Methylarsonic acid | |
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Record name | METHYLARSONIC ACID | |
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Record name | METHANEARSONIC ACID | |
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Record name | Methylarsonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012258 | |
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Record name | METHYLARSONIC ACID | |
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Melting Point |
160.5 °C, 161 °C | |
Record name | METHANEARSONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/845 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYLARSONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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